molecular formula C14H15NO3 B13701739 5-(3,5-Dimethylphenyl)-3-isoxazolecarboxylic acid ethyl ester CAS No. 371157-18-5

5-(3,5-Dimethylphenyl)-3-isoxazolecarboxylic acid ethyl ester

Cat. No.: B13701739
CAS No.: 371157-18-5
M. Wt: 245.27 g/mol
InChI Key: UGVUTKPFSUIZHN-UHFFFAOYSA-N
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Description

Ethyl 5-(3,5-Dimethylphenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3,5-Dimethylphenyl)isoxazole-3-carboxylate typically involves the cycloaddition reaction of an aryl 1,3-diketoester with hydroxylamine hydrochloride under acidic conditions. This reaction forms the isoxazole ring, which is then esterified to yield the final product . The reaction conditions often include refluxing in methanol for several hours to ensure complete cyclization and esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3,5-Dimethylphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted isoxazole derivatives .

Scientific Research Applications

Ethyl 5-(3,5-Dimethylphenyl)isoxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(3,5-Dimethylphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-phenylisoxazole-3-carboxylate
  • 5-Phenylisoxazole-3-carbohydrazide
  • 3,5-Dimethylisoxazole

Uniqueness

Ethyl 5-(3,5-Dimethylphenyl)isoxazole-3-carboxylate is unique due to its specific substitution pattern on the isoxazole ring. The presence of the ethyl ester group and the 3,5-dimethylphenyl substituent imparts distinct chemical and biological properties compared to other isoxazole derivatives .

Properties

CAS No.

371157-18-5

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

ethyl 5-(3,5-dimethylphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C14H15NO3/c1-4-17-14(16)12-8-13(18-15-12)11-6-9(2)5-10(3)7-11/h5-8H,4H2,1-3H3

InChI Key

UGVUTKPFSUIZHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC(=CC(=C2)C)C

Origin of Product

United States

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